N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a complex organic compound featuring furan rings and an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 4-(furan-3-yl)benzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of furan-2-ylmethylamine and 4-(furan-3-yl)benzylamine.
Step 2: Reaction with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The furan rings and oxalamide linkage allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(furan-2-ylmethyl)-N2-(4-(furan-2-yl)benzyl)oxalamide
- N1-(furan-3-ylmethyl)-N2-(4-(furan-2-yl)benzyl)oxalamide
- N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)phenyl)oxalamide
Uniqueness
N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the specific positioning of the furan rings and the oxalamide linkage, which confer distinct chemical and biological properties. This makes it particularly interesting for applications where specific interactions with biological targets are required.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-17(18(22)20-11-16-2-1-8-24-16)19-10-13-3-5-14(6-4-13)15-7-9-23-12-15/h1-9,12H,10-11H2,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCKBUMFSPTOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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